

# Application Notes and Protocols for FRET-Based MK-7845 IC50 Determination

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

MK-7845 is an experimental antiviral medication that functions as a reversible covalent inhibitor of the SARS-CoV-2 main protease (Mpro), also known as 3CLpro.[1] This viral enzyme is essential for the replication of the virus, making it a prime target for antiviral therapies.[1][2][3] MK-7845 has demonstrated potent nanomolar efficacy against a wide range of SARS-CoV-2 variants in in-vitro studies.[2][4][5]

To quantify the inhibitory potency of compounds like **MK-7845**, a robust and sensitive biochemical assay is required. The half-maximal inhibitory concentration (IC50) is a key parameter for this, and it can be accurately determined using a Fluorescence Resonance Energy Transfer (FRET)-based assay. This method relies on the cleavage of a specific peptide substrate by Mpro. The substrate is labeled with a fluorophore and a quencher. In its intact form, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage by Mpro, the fluorophore and quencher are separated, resulting in a measurable increase in fluorescence. The degree of inhibition by a compound like **MK-7845** is directly proportional to the reduction in the fluorescence signal.

This document provides a detailed protocol for determining the IC50 value of **MK-7845** against SARS-CoV-2 Mpro using a FRET-based assay.



# **Signaling Pathway and Experimental Workflow**

The following diagrams illustrate the mechanism of action of **MK-7845** and the workflow of the FRET-based assay for IC50 determination.



Click to download full resolution via product page

Caption: Mechanism of MK-7845 action on SARS-CoV-2 Mpro.





Click to download full resolution via product page

Caption: Experimental workflow for the FRET-based IC50 assay.



**Experimental Protocols** 

**Materials and Reagents** 

| Reagent                                        | Supplier       | Catalog Number<br>(Example) | Storage<br>Temperature |
|------------------------------------------------|----------------|-----------------------------|------------------------|
| Recombinant SARS-<br>CoV-2 Mpro (3CLpro)       | BPS Bioscience | 100707                      | -80°C                  |
| FRET Substrate (Dabcyl- KTSAVLQSGFRKME- Edans) | BPS Bioscience | 79952                       | -80°C (in DMSO)        |
| MK-7845                                        | MedchemExpress | HY-157778                   | -20°C (in DMSO)        |
| Tris-HCl                                       | Sigma-Aldrich  | T5941                       | Room Temperature       |
| NaCl                                           | Sigma-Aldrich  | S9888                       | Room Temperature       |
| EDTA                                           | Sigma-Aldrich  | E9884                       | Room Temperature       |
| Dithiothreitol (DTT)                           | Sigma-Aldrich  | D9779                       | -20°C                  |
| Dimethyl Sulfoxide<br>(DMSO), Anhydrous        | Sigma-Aldrich  | 276855                      | Room Temperature       |
| 384-well, black, flat-<br>bottom plates        | Corning        | 3571                        | Room Temperature       |

## **Buffer and Solution Preparation**

Assay Buffer (1x):

- 20 mM Tris-HCl, pH 7.3
- 100 mM NaCl
- 1 mM EDTA
- 1 mM DTT (add fresh before use from a 1 M stock)



#### Recombinant SARS-CoV-2 Mpro Stock Solution:

- Prepare a 1 mg/mL stock solution in a suitable buffer (e.g., 20 mM Tris pH 7.3, 100 mM NaCl, 1 mM EDTA, 50% glycerol).
- For the assay, dilute the Mpro to a working concentration of 30 nM in 1x Assay Buffer.

#### FRET Substrate Stock Solution:

- Dissolve the lyophilized peptide in DMSO to make a 10 mM stock solution.
- For the assay, dilute the stock to a working concentration of 50 μM in 1x Assay Buffer.

#### MK-7845 Stock and Dilution Series:

- Prepare a 10 mM stock solution of MK-7845 in DMSO.
- Perform a serial dilution of the MK-7845 stock solution in DMSO to create a range of concentrations (e.g., from 10 mM down to 10 nM).
- Further dilute each concentration in 1x Assay Buffer to achieve the final desired concentrations for the assay, ensuring the final DMSO concentration does not exceed 1%.

## **Assay Procedure**

- Plate Setup:
  - $\circ$  Add 5 µL of each **MK-7845** dilution to the wells of a 384-well plate.
  - $\circ$  For the positive control (no inhibition), add 5  $\mu$ L of 1x Assay Buffer with the same final DMSO concentration as the compound wells.
  - For the negative control (no enzyme activity), add 5 μL of 1x Assay Buffer.
- Enzyme Addition and Pre-incubation:
  - Add 20 μL of the 30 nM Mpro working solution to all wells except the negative control wells.



- To the negative control wells, add 20 μL of 1x Assay Buffer.
- Mix gently by pipetting or shaking the plate for 30 seconds.
- Incubate the plate at room temperature (25°C) for 30 minutes to allow MK-7845 to bind to the enzyme.
- Reaction Initiation:
  - $\circ$  Add 25  $\mu$ L of the 50  $\mu$ M FRET substrate working solution to all wells to initiate the enzymatic reaction. The final volume in each well will be 50  $\mu$ L.
- Fluorescence Measurement:
  - Immediately place the plate in a fluorescence microplate reader.
  - Measure the fluorescence intensity kinetically every 60 seconds for 30-60 minutes at an excitation wavelength of 340 nm and an emission wavelength of 490 nm for the Dabcyl-Edans FRET pair.

# Data Presentation and Analysis Quantitative Data Summary



| Parameter                          | Value                                    |  |
|------------------------------------|------------------------------------------|--|
| Final Mpro Concentration           | 15 nM                                    |  |
| Final FRET Substrate Concentration | 25 μΜ                                    |  |
| Final MK-7845 Concentrations       | Serial dilution (e.g., 100 μM to 0.1 nM) |  |
| Final DMSO Concentration           | ≤1%                                      |  |
| Pre-incubation Time                | 30 minutes                               |  |
| Pre-incubation Temperature         | 25°C (Room Temperature)                  |  |
| Reaction Time                      | 30-60 minutes                            |  |
| Reaction Temperature               | 25°C (Room Temperature)                  |  |
| Excitation Wavelength              | 340 nm                                   |  |
| Emission Wavelength                | 490 nm                                   |  |
| Plate Format                       | 384-well, black, flat-bottom             |  |

### **IC50 Determination**

- Calculate the initial reaction velocity (V<sub>0</sub>) for each well by determining the linear slope of the fluorescence intensity versus time plot.
- Calculate the percentage of inhibition for each MK-7845 concentration using the following formula:

```
% Inhibition = 100 * (1 - (V_0\_inhibitor - V_0\_negative\_control) / (V_0\_positive\_control - V_0\_negative\_control))
```

- Plot the percentage of inhibition against the logarithm of the MK-7845 concentration.
- Fit the data to a four-parameter logistic equation (or a similar dose-response model) to determine the IC50 value, which is the concentration of MK-7845 that inhibits 50% of the Mpro activity.





Click to download full resolution via product page

Caption: Logical relationship for IC50 value determination.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

• 1. Peptide substrate screening for the diagnosis of SARS-CoV-2 using fluorescence resonance energy transfer (FRET) assay - PMC [pmc.ncbi.nlm.nih.gov]



- 2. Optimization of quenched fluorescent peptide substrates of SARS-CoV-2 3CLpro main protease (Mpro) from proteomic identification of P6—P6' active site specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protocol for high-throughput screening of SARS-CoV-2 main protease inhibitors using a robust fluorescence polarization assay PMC [pmc.ncbi.nlm.nih.gov]
- 4. aurorabiolabs.com [aurorabiolabs.com]
- 5. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [Application Notes and Protocols for FRET-Based MK-7845 IC50 Determination]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12386714#fret-based-assay-for-mk-7845-ic50-determination]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com